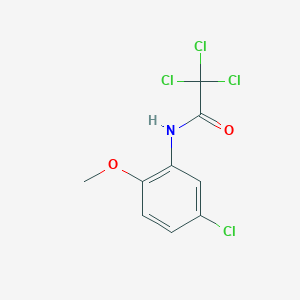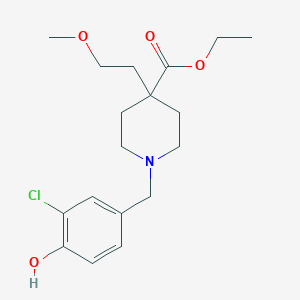methanol](/img/structure/B3920584.png)
[4-(benzyloxy)-3-methoxyphenyl](1-methyl-1H-imidazol-2-yl)methanol
Übersicht
Beschreibung
[4-(benzyloxy)-3-methoxyphenyl](1-methyl-1H-imidazol-2-yl)methanol, also known as BMIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMIM is a selective and potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of cortisol, a stress hormone.
Wirkmechanismus
[4-(benzyloxy)-3-methoxyphenyl](1-methyl-1H-imidazol-2-yl)methanol is a potent and selective inhibitor of the enzyme 11β-HSD1, which is involved in the conversion of inactive cortisone to active cortisol. Cortisol is a stress hormone that plays a role in the regulation of glucose homeostasis, immune function, and inflammation. Inhibition of 11β-HSD1 by this compound leads to a decrease in cortisol levels, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on cortisol levels, this compound has been shown to improve glucose homeostasis, insulin sensitivity, and lipid metabolism. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(benzyloxy)-3-methoxyphenyl](1-methyl-1H-imidazol-2-yl)methanol has several advantages for use in lab experiments. It is a potent and selective inhibitor of 11β-HSD1, which makes it a useful tool for studying the role of this enzyme in various biological processes. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties in animal models. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively complex molecule to synthesize, which may limit its availability. Additionally, the effects of this compound on other enzymes and biological processes are not well understood, which may complicate interpretation of results.
Zukünftige Richtungen
There are many possible future directions for research on [4-(benzyloxy)-3-methoxyphenyl](1-methyl-1H-imidazol-2-yl)methanol. One area of interest is in the development of this compound-based therapies for metabolic disorders such as type 2 diabetes and obesity. Additionally, this compound may have potential applications in the treatment of depression and anxiety disorders. Further research is needed to better understand the mechanisms of action of this compound and its effects on other biological processes. Finally, the development of more efficient and scalable synthesis methods for this compound may increase its availability for use in research and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its selective inhibition of 11β-HSD1 makes it a useful tool for studying the role of this enzyme in various biological processes. This compound has been shown to have therapeutic effects in animal models of metabolic disorders, depression, and anxiety disorders. Further research is needed to better understand the mechanisms of action of this compound and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
[4-(benzyloxy)-3-methoxyphenyl](1-methyl-1H-imidazol-2-yl)methanol has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of metabolic disorders such as type 2 diabetes and obesity. This compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of these diseases. Additionally, this compound has been studied for its potential use in the treatment of depression and anxiety disorders. This compound has been shown to have anxiolytic and antidepressant effects in animal models of these disorders.
Eigenschaften
IUPAC Name |
(3-methoxy-4-phenylmethoxyphenyl)-(1-methylimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-21-11-10-20-19(21)18(22)15-8-9-16(17(12-15)23-2)24-13-14-6-4-3-5-7-14/h3-12,18,22H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVMZMNHREQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B3920501.png)
![1-cyclohexyl-2-[3-(2-furyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3920511.png)
![4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B3920516.png)

![N-cyclopropyl-4-methoxy-2-{[1-(5-quinolinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3920534.png)
![2-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3920538.png)
![2-(2-methyl-3-{[(3-pyridin-4-ylpropyl)amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B3920540.png)
![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3920546.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]propanamide](/img/structure/B3920550.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B3920564.png)
![N-(5-methoxy-2-{[(3-methylisoxazol-5-yl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B3920579.png)
![N-(3-cyclopentylpropyl)-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B3920588.png)

